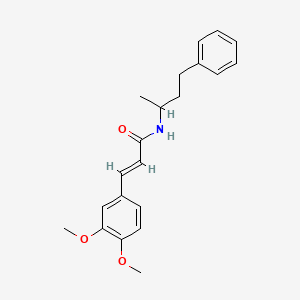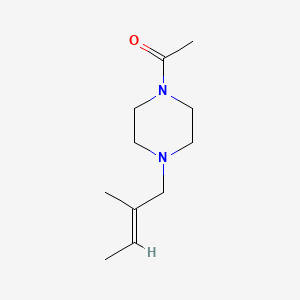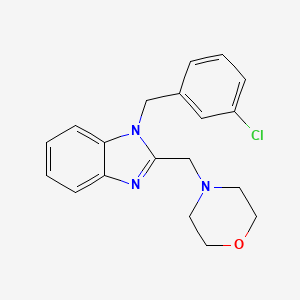![molecular formula C21H22ClN3O B5294777 [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol](/img/structure/B5294777.png)
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, also known as XBD173, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and protein folding. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to bind to the sigma-1 receptor and modulate its activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the reduction of oxidative stress, and the inhibition of inflammation. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has also been shown to improve mitochondrial function and increase the production of ATP, the primary energy source for cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol in lab experiments is its specificity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, one limitation of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many future directions for research on [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, including the investigation of its potential therapeutic applications in other neurological disorders, the optimization of its synthesis method to increase yield and solubility, and the elucidation of its exact mechanism of action at the molecular level. Additionally, the development of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with 2-nitrobenzaldehyde to form a Schiff base intermediate. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine. This amine is then reacted with 2-chloroquinoxaline to form the final product, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to protect dopaminergic neurons from damage and improve motor function. In multiple sclerosis, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to reduce inflammation and demyelination in the central nervous system.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-17-6-2-1-5-16(17)13-21(15-26)9-11-25(12-10-21)20-14-23-18-7-3-4-8-19(18)24-20/h1-8,14,26H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKGBPGTORTRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5294720.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)

![7-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5294746.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
![1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5294760.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)
![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)